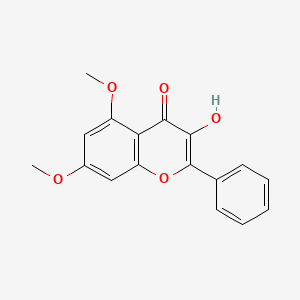

5,7-Dimethoxy-3-hydroxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-8-12(21-2)14-13(9-11)22-17(16(19)15(14)18)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYJUQBXJXCLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Identification of 5,7-Dimethoxy-3-hydroxyflavone in Botanical Sources

This section details the known botanical sources of this compound and its related isomers.

Research has identified this compound in the leaves of Dasymaschalon acuminatum, a plant belonging to the Annonaceae family. A phytochemical investigation of this plant species led to the isolation of this specific flavone (B191248) alongside other known flavonoids and a new aporphine (B1220529) alkaloid. acgpubs.org The structural elucidation of these compounds was accomplished through extensive NMR spectroscopic analysis. acgpubs.org

Beyond Dasymaschalon acuminatum, various positional isomers and related dimethoxyhydroxyflavones have been identified in a range of other plant species.

Lippia microphylla : Phytochemical studies of Lippia microphylla, a plant from the Verbenaceae family, have revealed the presence of flavonoids and quinones in its stem and root ethanol (B145695) extracts. nih.gov While specific isomers of dimethoxyhydroxyflavone are not extensively detailed, the presence of a flavonol glycoside has been confirmed. nih.gov General phytochemical screenings of the Lippia genus have indicated the presence of flavonoids, which are responsible for some of the plant's biological activities. researchgate.net

Hedychium thyrsiforme : The genus Hedychium, belonging to the Zingiberaceae family, is known to contain various chemical constituents, including flavonoids. mdpi.com While detailed phytochemical investigations specifically on Hedychium thyrsiforme are focused on its essential oil composition, which primarily consists of terpenoids, the broader genus is recognized for its flavonoid content. mdpi.comniscpr.res.in

Kaempferia parviflora : Commonly known as black ginger, Kaempferia parviflora (Zingiberaceae) is a rich source of various methoxyflavones. nih.gov A number of dimethoxyhydroxyflavone isomers and related compounds have been isolated from its rhizomes. These include 3,7-dimethoxy-5-hydroxyflavone, 5-hydroxy-7-methoxyflavone, and 5-hydroxy-3,7,3',4'-tetramethoxyflavone, among others. mdpi.com The presence and concentration of these compounds, including 5,7-dimethoxyflavone (B190784), can be influenced by the extraction method used. myfoodresearch.com

Table 1: Examples of Dimethoxyhydroxyflavones and Related Compounds in Various Botanical Sources

| Botanical Source | Compound(s) Identified |

|---|---|

| Dasymaschalon acuminatum | This compound |

| Lippia microphylla | Flavonol glycoside, Quinones |

| Hedychium species | General flavonoids |

| Kaempferia parviflora | 5,7-Dimethoxyflavone, 3,7-Dimethoxy-5-hydroxyflavone, 5-Hydroxy-7-methoxyflavone, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone |

Methodologies for Natural Product Isolation and Purification

The isolation and purification of this compound and related flavonoids from botanical sources involve a series of established laboratory techniques.

Chromatography is a fundamental technique for the separation of flavonoids from complex plant extracts.

Column Chromatography : This is a widely used method for the initial fractionation of crude extracts. Adsorbents such as silica (B1680970) gel and Sephadex LH-20 are commonly employed. nih.govresearchgate.net For instance, flavonoids from Pteris vittata L. were isolated using silica gel column chromatography with a gradient elution of chloroform (B151607) and methanol (B129727). nih.gov Similarly, the separation of terpenoids and flavonoids from various plant materials often utilizes silica gel column chromatography with solvent systems of increasing polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for both the analysis and purification of flavonoids. Preparative HPLC (prep-HPLC) is particularly effective for obtaining pure compounds from fractions previously separated by other methods like column chromatography or high-speed counter-current chromatography (HSCCC). mdpi.comnih.govnih.gov For example, a combination of HSCCC and prep-HPLC has been successfully used to isolate flavonoids from the leaves of Crataegus pinnatifida and Lonicera japonica Thunb. mdpi.comnih.gov Reversed-phase C18 columns are frequently used in HPLC for flavonoid separation. rsc.org

The initial step in isolating flavonoids from plant material is typically solvent extraction.

Solvent Extraction : The choice of solvent is crucial and depends on the polarity of the target flavonoids. Methanol and ethanol are commonly used solvents for extracting a broad range of flavonoids. rsc.org For instance, an 80% aqueous methanol solution was used for the ultrasonic-assisted extraction of flavonoids from Acacia mearnsii leaves. rsc.org The powdered plant material is often subjected to extraction to increase the surface area for solvent interaction. wisdomlib.org

Fractionation (Solvent Partitioning) : After the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This process helps in the preliminary separation of flavonoids from other classes of compounds. For example, a crude extract can be partitioned between water and a less polar organic solvent like ethyl acetate (B1210297) to separate polar and non-polar constituents. nih.gov The pH of the aqueous phase can be adjusted to influence the partitioning of phenolic compounds. researchgate.net This fractionation step simplifies the subsequent chromatographic purification. rsc.org

Table 2: Common Techniques in Flavonoid Isolation and Purification

| Technique | Description | Common Application |

|---|---|---|

| Solvent Extraction | Use of solvents (e.g., methanol, ethanol) to dissolve flavonoids from plant material. | Initial step to obtain a crude extract. |

| Solvent Partitioning | Separation of compounds based on their solubility in two immiscible liquid phases. | Preliminary fractionation of the crude extract. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel, Sephadex). | Fractionation of extracts to isolate groups of compounds. |

| Preparative HPLC | High-resolution separation of compounds for the purpose of purification. | Final purification step to obtain pure flavonoids. |

Synthetic Strategies and Chemical Derivatization

Total Synthesis of 5,7-Dimethoxy-3-hydroxyflavone and Precursor Molecules

The total synthesis of this compound can be achieved through several strategic routes, often involving the initial construction of a chalcone (B49325) intermediate followed by cyclization to form the characteristic flavone (B191248) backbone.

A fundamental and widely used method for the synthesis of the precursor to many flavonoids is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. alliedacademies.orgnih.gov This reaction typically involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025). alliedacademies.org For the synthesis of a chalcone precursor to this compound, a suitable starting material would be 2'-hydroxy-4',6'-dimethoxyacetophenone, which is condensed with a benzaldehyde derivative. mdpi.com The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. alliedacademies.org Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. alliedacademies.org The choice of base is crucial, with common options including potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and lithium bis(trimethylsilyl)amide (LiHMDS). alliedacademies.orgresearchgate.net The reaction conditions, such as temperature and solvent, are also key factors in achieving a successful condensation. mdpi.com

Once the 2'-hydroxychalcone (B22705) intermediate is obtained, the next step is its oxidative cyclization to form the flavone ring. A variety of reagents have been employed for this transformation, with iodine being a notable and effective catalyst. chemijournal.com The use of molecular iodine (I2) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) is a common method for the cyclization of 2'-hydroxychalcones to flavones. chemijournal.comajol.info This reaction is believed to proceed through an electrophilic addition of iodine to the double bond of the chalcone, followed by intramolecular cyclization and subsequent elimination to form the flavone core. chemijournal.com To circumvent the use of corrosive and expensive molecular iodine, alternative methods have been developed, such as the in situ generation of iodine from ammonium (B1175870) iodide (NH4I) in the presence of air. shd.org.rs This approach offers a more environmentally friendly and cost-effective route to flavone synthesis. shd.org.rs Other iodine-based reagents, like iodine monochloride (ICl), have also been utilized, sometimes in conjunction with ultrasound irradiation to enhance reaction rates and yields. nih.gov

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and their application to the formation of flavone core structures has been an area of active research. tandfonline.com These methods offer versatile and efficient pathways to flavones and their derivatives. rsc.orgnih.gov One approach involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can serve as common intermediates for the synthesis of both flavones and flavanones depending on the specific reaction conditions and additives used. rsc.orgrsc.org Palladium catalysis can also be employed in coupling reactions to construct the flavone skeleton. tandfonline.com For instance, palladium-catalyzed carbonylation reactions of 3-iodoflavone derivatives have been used to introduce functional groups at the C-3 position, providing access to a library of flavone-3-carboxamides and flavone-3-carboxylates. mdpi.com These strategies often exhibit good functional group tolerance and can be performed under mild conditions, making them attractive for the synthesis of complex flavonoid structures. rsc.orgnih.gov

Several classical and modern methods are available for the synthesis of the flavone backbone, each with its own advantages and applications.

Allan-Robinson Synthesis: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its corresponding sodium salt to produce flavones or isoflavones. wikipedia.orgdrugfuture.comnih.gov The reaction proceeds through O-acylation of the ketone, followed by an intramolecular cyclocondensation. mdpi.com

Baker-Venkataraman Rearrangement: A key step in many flavone syntheses, this rearrangement involves the base-catalyzed transformation of a 2-acetoxyacetophenone into a 1,3-diketone. wikipedia.orgchemistry-reaction.com This diketone intermediate can then undergo acid-catalyzed cyclization to yield the flavone core. wikipedia.orgrsc.org The Baker-Venkataraman rearrangement is a versatile method and has been adapted for use in various conditions, including solvent-free systems. tandfonline.com

Kostanecki Acylation: This method provides a route to chromones and flavones through the acylation of o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, followed by cyclization. wikipedia.orgwikiwand.com When a benzoic anhydride is used, a flavone is obtained. wikipedia.org The mechanism involves O-acylation, intramolecular aldol condensation, and subsequent elimination. wikipedia.org

Intramolecular Wittig Strategies: The Wittig reaction, a cornerstone of olefination chemistry, has been adapted for the intramolecular synthesis of flavones. innovareacademics.inorientjchem.org This approach typically involves the preparation of a phosphonium (B103445) salt from a derivative of an acetophenone, which then undergoes an intramolecular reaction to form the heterocyclic ring of the flavone. innovareacademics.inscispace.com Photochemical Wittig reactions have also been developed, offering alternative conditions for this transformation. researchgate.netresearchgate.net

Regioselective Modification and Derivatization of this compound

The chemical modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with enhanced biological properties. The hydroxyl and methoxy (B1213986) groups on the flavone ring are key sites for such modifications.

The selective methylation and demethylation of the hydroxyl and methoxy groups on the flavone core are important synthetic transformations.

Methylation: The methylation of hydroxyl groups on flavonoids is a common derivatization strategy. nih.gov Reagents such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) are frequently used for this purpose. ias.ac.injournals.co.za This method can be employed to achieve complete or partial methylation of the available hydroxyl groups. ias.ac.in Alternative, more environmentally friendly methylating agents like dimethyl carbonate (DMC) have also been explored, often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net The choice of methylating agent and reaction conditions can influence the selectivity of the methylation process.

Demethylation: The cleavage of methoxy groups to yield hydroxyl groups is another critical modification. Reagents like aluminum chloride (AlCl3) and boron tribromide (BBr3) are powerful Lewis acids commonly used for this purpose. ias.ac.inwikipedia.orgnih.gov The selectivity of demethylation can often be controlled by the choice of reagent and reaction conditions. For example, anhydrous aluminum chloride in acetonitrile (B52724) has been shown to selectively cleave the 5-methoxyl group in certain 8-hydroxy-5,7-dimethoxyflavones. oup.com Boron tribromide is a particularly effective reagent for demethylating aryl methyl ethers and can often be used at or below room temperature. orgsyn.orgcommonorganicchemistry.com The solvent can also play a significant role in the outcome of the demethylation reaction. acgpubs.org For instance, the demethylation of 7-hydroxy-3,5,8-trimethoxyflavones with anhydrous aluminum halides can yield different products depending on whether acetonitrile or ether is used as the solvent. acgpubs.org

Introduction of Diverse Functional Groups (e.g., Amine, Oxime)

The modification of the flavone scaffold through the introduction of various functional groups is a key strategy for altering its chemical properties. The carbonyl group at the C-4 position of the C-ring is a common site for such derivatization, leading to analogues like oximes. Additionally, the aromatic A and B rings provide platforms for the introduction of amine functionalities.

Research has demonstrated the successful synthesis of oxime derivatives from the related compound 5,7-dimethoxyflavone (B190784). In one synthetic pathway, the C-4 carbonyl group is targeted for modification. A key intermediate, 5,7-dimethoxyflavanone, can be obtained through the catalytic hydrogenation of 5,7-dimethoxyflavone using a palladium on charcoal catalyst. researchgate.net This flavanone (B1672756) is then converted into oxime derivatives. Studies have suggested that replacing the C-4 carbonyl with an oxime group (=NOH) can be a beneficial modification. researchgate.net For instance, two synthetic oximes derived from 5,7-dimethoxyflavone, compounds 4 and 6 in the referenced study, were generated and evaluated. researchgate.net

The introduction of amine groups to the flavone structure can be accomplished through several synthetic routes. One established method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (or pseudo-halide) with an amine. researchgate.net For the flavone scaffold, this would necessitate a halogenated precursor, such as an 8-bromoflavone derivative, which can then be reacted with a suitable amine. nih.gov Another strategy involves synthesizing flavone hybrids by attaching side chains containing amino groups. For example, a 7-(3-amino-2-hydroxy-propyloxy) side chain has been successfully added to a flavone core, creating novel aminoflavone hybrids. mdpi.com

Table 1: Synthesis of Oxime Derivatives from 5,7-Dimethoxyflavone

| Starting Material | Key Transformation | Product (as per source) | Reference |

| 5,7-Dimethoxyflavone | Catalytic hydrogenation (Pd/C), followed by reaction to form oxime | Oxime derivative 4 | researchgate.net |

| 5,7-Dimethoxyflavone | Catalytic hydrogenation (Pd/C), followed by reaction to form oxime | Oxime derivative 6 | researchgate.net |

Synthesis of Thioflavone Analogues

Thioflavones are synthetic analogues of flavones where a sulfur atom replaces one of the oxygen atoms in the heterocyclic C-ring. researchgate.net The most common substitution involves the conversion of the C-4 carbonyl (C=O) to a thiocarbonyl (C=S), yielding a 4-thioflavone. This structural modification can lead to compounds with altered physicochemical properties, such as increased lipophilicity. rsc.org

The primary method for synthesizing 4-thioflavones from their corresponding flavone precursors is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). rsc.orgresearchgate.net The reaction typically involves heating the parent flavone with Lawesson's reagent in an anhydrous solvent, such as dry toluene (B28343) or dichloromethane. rsc.org This process has been effectively applied to 5,7-dimethoxyflavone derivatives to produce their 4-thioflavone counterparts. rsc.org

A 2016 study detailed the synthesis of a series of 4-thioflavone analogues from various 5,7-dihydroxy and 5,7-dimethoxy flavones. rsc.org The conversion of the 4-carbonyl to a 4-thiocarbonyl was achieved by refluxing the flavone with Lawesson's reagent in dry toluene. This method provides a direct route to 4-thioflavone analogues of this compound and related compounds, enabling the exploration of structure-activity relationships related to the C-4 position. rsc.org Thioflavones are categorized based on the position of the sulfur atom, with the main types being 1-thioflavones and 4-thioflavones. researchgate.net

Table 2: Synthesis of 4-Thioflavone Analogues from 5,7-Dimethoxyflavones

| Starting Flavone | Reagent | Conditions | Product | Reference |

| 5,7-Dimethoxyflavone derivatives | Lawesson's Reagent | Dry Toluene, 110 °C | 5,7-Dimethoxy-4-thioflavone derivatives | rsc.org |

| 5,7-Dimethoxyflavone | Lawesson's Reagent | Dry DCM, BBr₃ | 5,7-Dihydroxy-4-thioflavone | rsc.org |

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a complex mixture. In the context of analyzing natural products, GC-MS is particularly useful for volatile and thermally stable compounds. 5,7-Dimethoxy-3-hydroxyflavone can be analyzed using this technique, often after a derivatization step to increase its volatility.

The process involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analytes through a long, thin capillary column. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase. mdpi.com Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to their separation.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with high-energy electrons, causing them to fragment into characteristic, predictable patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of the parent ion and its fragmentation pattern are used to confirm the structure of the analyte. GC-MS has been successfully employed to detect this compound in complex natural extracts, such as propolis. ekb.eg

Table 1: GC-MS Data for this compound

| Parameter | Description | Reference |

| Detection Method | Used for the identification of the compound in complex mixtures like propolis extract. | ekb.eg |

| Ionization | Typically Electron Impact (EI) at 70 eV. | foodb.ca |

| Molecular Ion (M+) | The molecular weight is 298.29 g/mol , resulting in an expected molecular ion peak. | |

| Key Application | Separation and identification from other volatile components in a sample. | mdpi.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Fragmentation Pattern Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification of flavonoids like this compound, especially in complex biological and natural product matrices. researchgate.net This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural information provided by tandem mass spectrometry.

In LC-MS/MS analysis, the compound is first separated from other components in the sample via HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where molecules are softly ionized, commonly using Electrospray Ionization (ESI), to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (molecular weight 298.29), these correspond to precursor ions at m/z 299 and m/z 297, respectively. ekb.eg

These precursor ions are selected and subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. ekb.eg The resulting pattern of product ions, known as the MS/MS spectrum, provides detailed structural information. Flavonoids characteristically undergo Retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the C-ring, providing valuable information about the substitution patterns on the A and B rings. researchgate.net This method has been used to tentatively identify various hydroxy- and methoxy-substituted flavones in plant extracts. ekb.eg

Table 2: LC-MS/MS Fragmentation Data for Hydroxy-Dimethoxy Flavone (B191248) Isomers

| Precursor Ion (m/z) | Adduct | Proposed Fragment Ions (m/z) | Fragmentation Mechanism | Reference |

| 297 | [M-H]⁻ | 281 [M-H-H₂O]⁻, 269 [M-CH₃O]⁻, 253 [M-H-C₂H₆O]⁻ | Collision-Induced Dissociation | ekb.eg |

| 297 | [M-H]⁻ | RDA fragments | Retro-Diels-Alder (RDA) | researchgate.net |

| 299 | [M+H]⁺ | 284, 256, 243 | Collision-Induced Dissociation | nih.gov |

Note: Fragmentation data is based on isomers and general flavonoid fragmentation patterns, as specific data for this compound was not detailed in the searched sources.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are non-destructive methods that provide information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy (e.g., ATR-IR, FT-IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular functional groups. This makes IR spectroscopy an excellent tool for functional group identification. vscht.cz For flavones, key regions of interest include the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) stretching vibrations. rsc.org

In 3-hydroxyflavones, the 3-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen. rsc.orgresearchgate.net This interaction significantly affects the characteristic frequencies of both groups. The O-H stretching vibration, typically found as a broad band around 3500-3200 cm⁻¹, is often observed as a much weaker and sometimes sharper band at a lower frequency (e.g., ~3360 cm⁻¹) in 3-hydroxyflavones due to this internal hydrogen bonding. rsc.org The carbonyl (C=O) stretching frequency is also shifted.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3360 | O-H Stretch (H-bonded) | 3-Hydroxyl | rsc.org |

| 3100-3000 | C-H Stretch | Aromatic C-H | vscht.cz |

| <3000 | C-H Stretch | Methyl (in Methoxy) | vscht.cz |

| ~1600 | C=O Stretch | 4-Carbonyl | ojp.gov |

| 1680-1450 | C=C Stretch | Aromatic Rings | vscht.cz |

| ~1250 & ~1050 | C-O Stretch | Aryl Ether (Methoxy) | vscht.cz |

Note: Specific peak values can vary slightly based on the sample state (solid/solution) and measurement technique (e.g., ATR). Spectra for this compound are available in databases. spectrabase.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule.

For flavones, Raman spectra provide valuable structural information. The most intense bands in the normal Raman spectra of flavones are often associated with the C=O stretching vibration near 1600 cm⁻¹ and various in-plane ring stretching modes at lower wavenumbers. ojp.gov The technique is highly sensitive to the vibrations of the non-polar bonds of the aromatic backbone, providing a detailed fingerprint of the flavonoid's core structure. While specific experimental data for this compound is not detailed in the surveyed literature, spectra are available in public databases, and the assignments can be inferred from studies on similar flavonoids. ojp.govspectrabase.com

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety | Reference |

| ~3060 | C-H Stretch | Aromatic C-H | niscpr.res.in |

| ~1600 | C=O Stretch | 4-Carbonyl | ojp.gov |

| 1600-1500 | Ring Stretch | Phenyl & Benzopyran Rings | ojp.govniscpr.res.in |

| ~1200 | Ring Vibration | Para-disubstituted Benzene (B-ring) | niscpr.res.in |

| 900-800 | C-C Backbone Stretch | Flavonoid Skeleton | niscpr.res.in |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive technique for determining the absolute three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to determine the precise position of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles.

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound that is sufficiently large and free of defects. wikipedia.org

Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. nih.gov

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group symmetry. wikipedia.org Computational methods are then used to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and then refined to achieve the best possible fit with the experimental data. sci-hub.se

This technique provides unambiguous proof of the molecular connectivity and stereochemistry. For a molecule like this compound, X-ray crystallography would confirm the planarity of the chromone (B188151) ring system and determine the torsion angle between the B-ring and the rest of the molecule, which is influenced by crystal packing forces and intermolecular interactions. researchgate.net While crystal structures for closely related flavones have been reported, specific crystallographic data for this compound was not found in the surveyed literature. researchgate.net

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description | Reference |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | nih.gov |

| Space Group | The symmetry of the crystal lattice. | wikipedia.org |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | wikipedia.org |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. | wikipedia.org |

| Torsion Angles | The dihedral angle describing the rotation around a bond, such as the C2-C1' bond. | researchgate.net |

| Conformation | The overall three-dimensional shape of the molecule in the solid state. | researchgate.net |

Mechanistic Studies of Biological Activities

Cellular Mechanisms of Antiproliferative and Anticancer Activity

The flavonoid 5,7-Dimethoxy-3-hydroxyflavone has demonstrated notable antiproliferative and anticancer properties through a variety of cellular mechanisms. Research indicates that this compound can influence cell viability, induce programmed cell death, and inhibit the migration and invasion of cancer cells.

Modulation of Cellular Viability and Proliferation Kinetics

Studies have shown that this compound can effectively reduce the viability of cancer cells. For instance, in studies involving the HepG2 liver cancer cell line, this compound was found to decrease cell viability, with a reported IC50 value of 25 µM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, the compound has been observed to diminish the colony-forming potential of HepG2 cells in a concentration-dependent manner. nih.gov

Another related compound, 3′,4′-dihydroxy-5,7-dimethoxy-flavanone, has shown selective inhibition of cell proliferation in triple-negative human breast cancer cell lines, MDA-MB-231 and MCF-7, with IC50 values of 25.3 μg/mL and 20.8 μg/mL, respectively. mdpi.com

Table 1: Effect of 5,7-Dimethoxyflavone (B190784) Analogs on Cancer Cell Viability

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone | HepG2 | 25 µM | nih.gov |

| 3′,4′-dihydroxy-5,7-dimethoxy-flavanone | MDA-MB-231 | 25.3 µg/mL | mdpi.com |

| 3′,4′-dihydroxy-5,7-dimethoxy-flavanone | MCF-7 | 20.8 µg/mL | mdpi.com |

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest (e.g., Sub-G1, G2/M Phase)

A key mechanism of the anticancer activity of this compound is the induction of apoptosis and cell cycle arrest. In HepG2 cells, treatment with this flavonoid led to an arrest in the Sub-G1 phase of the cell cycle and induced apoptosis in a manner dependent on the concentration. nih.gov This apoptotic induction was confirmed through DAPI staining. nih.gov

Similarly, a related compound, 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone, has been shown to cause apoptosis and cell cycle arrest in gastric cancer cells. archivesofmedicalscience.com Another flavanone (B1672756), 3′,4′-dihydroxy-5,7-dimethoxy-flavanone, was found to induce both early and late pro-apoptotic characteristics in breast cancer cells, which was confirmed by the detection of active Caspase 3/7 enzymes. mdpi.com Furthermore, some 1,4-naphthoquinone (B94277) derivatives containing a 5,7-dimethoxyl moiety have been shown to increase the number of apoptotic cells and the cell population at the G2/M phase, which is correlated with the generation of reactive oxygen species. nih.gov

Endogenous Reactive Oxygen Species (ROS) Generation

The generation of endogenous reactive oxygen species (ROS) is another significant factor in the anticancer effects of this compound. In HepG2 liver cancer cells, this compound was found to trigger the production of ROS. nih.gov This increase in ROS is believed to contribute to the induced cell death. nih.gov The generation of ROS is a common mechanism by which some anticancer drugs exert their cytotoxic effects. ekb.eg

Perturbation of Mitochondrial Membrane Potential (ΔΨm)

Research has indicated that this compound can disrupt the mitochondrial membrane potential (ΔΨm). In HepG2 cells, treatment with this compound led to a significant reduction in ΔΨm. nih.gov The perturbation of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. A moderate decrease in the mitochondrial membrane potential can trigger a cascade of events leading to programmed cell death, including the release of pro-apoptotic factors from the mitochondria. nih.gov

Inhibition of Cancer Cell Migration and Invasion (e.g., through Matrix Metalloproteinase (MMP) Activity Modulation)

The ability to inhibit cancer cell migration and invasion is a crucial aspect of potential anticancer agents. This compound and related compounds have demonstrated this capacity. For example, 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone was found to inhibit the invasion and migration of MKN28 gastric cancer cells by suppressing the levels of matrix metalloproteinase-2 (MMP-2) and MMP-9. archivesofmedicalscience.com MMPs are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. biomolther.orgnih.gov

Suppression of Glioma Stem Cell Marker Expression

While direct evidence for this compound is pending, the broader context of glioma stem cell (GSC) biology highlights the importance of targeting stem cell markers. GSCs are a subpopulation of glioma cells with tumorigenic potential. nih.gov The expression of stem cell markers like CD133, nestin, and SOX2 is associated with the self-renewal and differentiation capacity of these cells. nih.govnih.gov The inhibition of pathways that maintain the "stemness" of GSCs is a key therapeutic strategy. mdpi.com For instance, knocking down the expression of JMJD6 in glioma stem cells has been shown to decrease their proliferation, migration, and invasion. nih.gov Future research may explore the potential of this compound to modulate the expression of these and other critical glioma stem cell markers.

Nucleic Acid Interactions (e.g., DNA Binding, DNA Topoisomerase Inhibition)

Direct experimental studies detailing the specific interactions of this compound with nucleic acids and topoisomerase enzymes are not extensively documented in current literature. However, the broader class of flavones, to which this compound belongs, has been a subject of such investigations.

The ability of flavonoids to bind to DNA is influenced by their substitution patterns. Research on various flavones indicates that the position of substituents is critical; for instance, a substituent at position 7 on the A ring has been shown to be relevant for DNA binding activity. open.ac.uk Methoxy (B1213986) groups, such as those in this compound, have been observed in some contexts to inhibit DNA binding when compared to the parent compound chrysin (B1683763) (5,7-dihydroxyflavone). open.ac.uk

Furthermore, flavonoids have been identified as inhibitors of DNA topoisomerases, which are crucial enzymes in managing DNA topology and are targets for anticancer drugs. nih.govresearchgate.net For example, isomers such as 3',7-dimethoxy-3-hydroxyflavone have been identified in plant extracts screened for topoisomerase inhibitors. nih.gov Other related flavonoids have demonstrated potent inhibitory activity against both topoisomerase I and topoisomerase II, suggesting that this class of compounds has the potential to interfere with enzymatic processes vital for cell replication. researchgate.net While these findings point to a potential mechanism for this compound, specific studies are required to confirm its direct activity on DNA binding and topoisomerase inhibition.

Specific Protein Kinase and Enzyme Targeting (e.g., Protein Kinase C (PKC), Tankyrase (TNKS), Tyrosine Kinases, Cyclin-Dependent Kinases)

The capacity of flavonoids to act as inhibitors of various protein kinases is a well-established area of research. mdpi.com This class of compounds is known to target a range of kinases involved in cellular signaling, including Protein Kinase C (PKC), Tankyrase (TNKS), tyrosine kinases, and cyclin-dependent kinases (CDKs). mdpi.com

While specific data for this compound is limited, research on the closely related isomer, 7,4'-dimethoxy-3-hydroxyflavone, provides significant insights. This compound has been shown to inhibit downstream signaling pathways that include Protein Kinase C (PKC) as well as the MAP kinases ERK and p38. nih.govresearchgate.net This inhibition was observed in the context of its activity as a protease-activated receptor 4 (PAR4) antagonist in human platelets. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could exhibit comparable inhibitory effects on these or other protein kinases, although this remains to be experimentally verified.

Downregulation of Glycogen Synthase Kinase-3 Beta (GSK-3β) and Poly (ADP-ribose) Polymerase (PARP) Cleavage Pathways

Glycogen Synthase Kinase-3 Beta (GSK-3β) and Poly (ADP-ribose) Polymerase (PARP) are key enzymes in pathways governing cell survival, proliferation, and death. rsc.orgnih.gov Mechanistic studies on a library of synthetic flavone (B191248) derivatives, including various 5,7-dihydroxy and 5,7-dimethoxy flavones, have shed light on their anticancer activities. rsc.orgresearchgate.net

Research indicates that the anti-proliferative effects of certain flavone derivatives are mediated through the downregulation of GSK-3β phosphorylation and the induction of PARP cleavage, a hallmark of apoptosis. rsc.org Specifically, lead compounds from a synthesized library were found to trigger cell death in MCF-7 breast cancer cells through PARP cleavage. rsc.org These effects were also linked to the downregulation of GSK-3β. rsc.orgresearchgate.net The cleavage of PARP was observed to be independent of caspase-3 in some cases, suggesting the involvement of other caspases. rsc.org These findings, derived from compounds with the same 5,7-dimethoxy substitution pattern, strongly suggest that this compound may share this mechanism of action, targeting both GSK-3β and PARP pathways to induce cell death in cancer cells.

Restoration of Wild-Type p53 DNA Binding Activity in Mutant p53 Cell Lines

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function. A key strategy in cancer therapy is the restoration of wild-type function to this mutant protein. Research into a broad library of flavones has explored their potential in this area. rsc.orgresearchgate.net

While direct evidence for this compound is not available, a significant finding relates to a structurally related 5,7-dihydroxy-4-thioflavone derivative. rsc.org In studies using the MDA-MB-231 breast cancer cell line, which harbors a mutant p53 gene, the anticancer activity of this derivative was attributed to the restoration of wild-type p53 DNA binding activity. rsc.orgresearchgate.net Treatment with the compound led to a twofold increase in the levels of p53 protein. rsc.org This suggests that the flavone scaffold, particularly with substitution at the 5 and 7 positions, can provide a template for molecules capable of reactivating mutant p53, thereby inducing an apoptotic response in cancer cells. rsc.orgresearchgate.net

| Compound/Class | Biological Target/Pathway | Observed Effect | Source |

|---|---|---|---|

| Flavone Class | DNA Binding | Binding is influenced by substitution patterns; methoxy groups can inhibit binding compared to hydroxyls. | open.ac.uk |

| 7,4'-dimethoxy-3-hydroxyflavone (Isomer) | Protein Kinase C (PKC), MAP Kinases (ERK, p38) | Inhibited downstream signaling pathways. | nih.govresearchgate.net |

| 5,7-disubstituted Flavone Derivatives | GSK-3β and PARP Cleavage | Downregulation of GSK-3β and induction of PARP cleavage, leading to apoptosis. | rsc.orgresearchgate.net |

| 5,7-dihydroxy-4-thioflavone (Derivative) | Mutant p53 | Restoration of wild-type DNA binding activity in a mutant p53 cell line. | rsc.orgresearchgate.net |

Molecular Mechanisms of Antioxidant Action

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS Assays)

The antioxidant potential of this compound has been suggested by its identification in various plant extracts that exhibit free radical scavenging properties. researchgate.netresearchgate.netinnovareacademics.in Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common methods for evaluating this activity. mdpi.com While extracts containing "3',7-Dimethoxy-3-hydroxyflavone" (a likely isomer or synonym) have shown positive results in these assays, specific IC50 values for the isolated, pure compound are not readily found in the cited literature. researchgate.net

For context, the antioxidant activities of other well-known flavonoids have been quantified. Quercetin, for example, is a highly effective scavenger in both DPPH and ABTS assays, with reported IC50 values of 10.7 µmol/L and 17.5 µmol/L, respectively. tjpr.org The activity of flavonoids in these assays is heavily dependent on their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com Although direct quantitative data for this compound is sparse, its structural features are consistent with those of other antioxidant flavonoids.

| Flavonoid | DPPH Scavenging IC50 (µmol/L) | ABTS Scavenging IC50 (µmol/L) | Source |

|---|---|---|---|

| Quercetin | 10.7 | 17.5 | tjpr.org |

| Isoquercitrin | 15.2 | Not Reported | tjpr.org |

| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | 43.1 | Not Reported | tjpr.org |

| BHT (Positive Control) | 58.6 | Not Reported | tjpr.org |

| This compound | Data Not Available | Data Not Available |

Inhibition of Oxidative Stress Pathways and Lipid Peroxidation

The structure of a flavonoid is a key determinant of its ability to protect against lipid peroxidation, a major process in oxidative stress. For flavones, two structural arrangements, or pharmacophores, have been identified as crucial for this protective effect. researchgate.net One is the presence of a catechol group in the B-ring, and the other is a hydroxyl (OH) group at the 3-position of the C-ring, combined with electron-donating groups at the 5 and/or 7 positions of the A-ring. researchgate.net

This compound possesses the second of these pharmacophores. The methoxy groups (-OCH3) at positions 5 and 7 are electron-donating, which enhances the reactivity of the 3-OH group, making it an effective center for antioxidant activity. researchgate.net This structural feature allows it to act as a potent protector against lipid peroxidation. researchgate.net Supporting this, an extract containing "3',7-Dimethoxy-3-hydroxyflavone" was shown to inhibit lipid peroxidation in a dose-dependent manner. innovareacademics.in This mechanism involves the suppression of free radical processes at various stages, including the formation of lipid peroxy radicals. researchgate.net

Reduction of Cellular Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen, generated as byproducts of normal cellular metabolism, primarily within the mitochondria. physiology.orgexplorationpub.com While they play a role in cellular signaling, an imbalance leading to excessive ROS production can cause oxidative stress, resulting in damage to crucial biomolecules like DNA, proteins, and lipids. physiology.orgexplorationpub.comfrontiersin.org This oxidative damage is implicated in various pathological conditions. explorationpub.com

Antioxidants can counteract the harmful effects of ROS. Flavonoids, a class of polyphenolic compounds, are recognized for their antioxidant properties. nih.gov The antioxidant capabilities of this compound and its analogs are attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. biosynth.comtandfonline.com For instance, a related compound, 3,5,7-trimethoxyflavone (B1676842), was found to suppress the excessive increase in ROS in normal human dermal fibroblasts stimulated by tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov Similarly, another analog, 7,4'-dimethoxy-3-hydroxyflavone, demonstrated the ability to inhibit ROS-dependent nuclear factor-kappa B (NF-κB) activation. researchgate.net The structural features of these flavones, including the presence and position of hydroxyl and methoxy groups, are crucial for their antioxidant and radical-scavenging activities. tandfonline.comscispace.com

| Compound | Effect on ROS | Cell/System Studied |

| 3,5,7-trimethoxyflavone | Suppressed excessive ROS increase | TNF-α-stimulated normal human dermal fibroblasts mdpi.comnih.gov |

| 7,4'-dimethoxy-3-hydroxyflavone | Inhibited ROS-dependent NF-κB activation | Cultured endothelial cells researchgate.net |

| 5,7,4'-trimethoxy-3-hydroxyflavone | Strong DPPH free radical scavenger | Chemical assay tandfonline.com |

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the body's antioxidant defense system. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by Keap1 and targeted for degradation. plos.org However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and moves into the nucleus. plos.org In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. plos.orgfrontiersin.org

One of the most important of these genes is Heme Oxygenase-1 (HO-1). plos.orgfrontiersin.org HO-1 is an enzyme that breaks down heme into biliverdin, which is then converted to the potent antioxidant bilirubin, along with iron and carbon monoxide. frontiersin.org The induction of HO-1 is a critical cellular defense mechanism against oxidative stress and inflammation. nih.gov

Several studies have demonstrated that flavonoids can activate the Nrf2/HO-1 pathway. For example, 7,8-dihydroxyflavone, a related flavone, was shown to enhance the expression and nuclear translocation of Nrf2, leading to increased HO-1 expression in primary mouse chondrocytes. nih.gov This activation of the Nrf2/HO-1 pathway was associated with protection against cartilage degradation in a model of osteoarthritis. nih.gov Similarly, 3,5,7-trimethoxyflavone has been observed to increase the expression of HO-1 in human dermal fibroblasts. mdpi.comnih.gov Another flavonoid, 5,8-Dihydroxy-4′,7-dimethoxyflavone (DDF), was found to induce HO-1 expression in human cardiac fibroblasts through the activation of ROS/p38 MAPK, which in turn leads to Nrf2 binding to the ARE. nih.gov

| Compound | Effect on Nrf2/HO-1 Pathway | Cell/System Studied |

| 7,8-dihydroxyflavone | Enhanced Nrf2 expression and nuclear translocation, leading to increased HO-1 expression. nih.gov | Primary mouse chondrocytes nih.gov |

| 3,5,7-trimethoxyflavone | Increased HO-1 expression. mdpi.comnih.gov | Human dermal fibroblasts mdpi.comnih.gov |

| 5,8-Dihydroxy-4′,7-dimethoxyflavone | Induced HO-1 expression via ROS/p38 MAPK/Nrf2 activation. nih.gov | Human cardiac fibroblasts nih.gov |

Anti-inflammatory Signaling Pathway Modulation

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation and Nuclear Translocation

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory and immune responses. d-nb.info In an inactive state, NF-κB is located in the cytoplasm, bound to an inhibitory protein called IκB. When a cell is stimulated by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov

The inhibition of NF-κB activation is a key mechanism by which many anti-inflammatory compounds exert their effects. Several flavonoids have been shown to inhibit the NF-κB pathway. For instance, the moiety 3′,5′-dimethoxy at the B ring of a flavonoid structure appears to be important for inhibiting TNFα-induced NF-κB activation. mdpi.com In a study on sarcopenia in aged mice, 5,7-dimethoxyflavone was found to downregulate the expression of NF-κB protein in muscle tissue. mdpi.com This effect was associated with a decrease in the levels of pro-inflammatory cytokines. mdpi.com Another related compound, patchouli alcohol, inhibits NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Modulation of Mitogen-Activated Protein Kinases (MAPKs) Cascades (e.g., Extracellular Signal-Regulated Kinase (ERK), p38)

Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that transduce extracellular signals into cellular responses. harvard.edu These cascades consist of a series of protein kinases that sequentially phosphorylate and activate one another. frontiersin.org The main MAPK families include Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK). semanticscholar.org These pathways are involved in a wide range of cellular processes, including inflammation. d-nb.info Activation of MAPK pathways can lead to the production of pro-inflammatory mediators. semanticscholar.org

Several flavonoids have been shown to modulate MAPK signaling. For example, 3,5,7-trimethoxyflavone suppressed the excessive phosphorylation of MAPKs in TNF-α-stimulated normal human dermal fibroblasts. mdpi.comnih.gov Another flavonoid, 7,4'-dimethoxy-3-hydroxyflavone, was found to inhibit the p38 MAPK pathway in human platelets. acs.org The activation of the JNK and p38 MAPK pathways has been linked to sustained TNF-α signaling during the cell death response. semanticscholar.org

Suppression of Pro-inflammatory Cytokine Production (e.g., Interleukin-1 Beta (IL-1β), IL-6, IL-8, Tumor Necrosis Factor-Alpha (TNF-α))

Pro-inflammatory cytokines are a group of signaling molecules that play a central role in initiating and amplifying inflammatory responses. d-nb.info Key examples include Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.commdpi.comdntb.gov.ua Elevated levels of these cytokines are a hallmark of many inflammatory conditions. semanticscholar.org

Research has demonstrated that this compound and its analogs can suppress the production of these pro-inflammatory cytokines. In a study on sarcopenia, 5,7-dimethoxyflavone treatment significantly decreased the serum and muscle mRNA levels of TNF-α and IL-6 in aged mice. mdpi.com Another related compound, 3,5,7-trimethoxyflavone, was shown to suppress the expression of IL-1β, IL-6, and IL-8 in TNF-α-stimulated human dermal fibroblasts. mdpi.comnih.gov The ability of flavonoids to inhibit the production of these cytokines is a key aspect of their anti-inflammatory activity.

| Compound | Effect on Pro-inflammatory Cytokines | Cell/System Studied |

| 5,7-dimethoxyflavone | Decreased serum and muscle mRNA levels of TNF-α and IL-6. mdpi.com | Aged mice mdpi.com |

| 3,5,7-trimethoxyflavone | Suppressed expression of IL-1β, IL-6, and IL-8. mdpi.comnih.gov | TNF-α-stimulated normal human dermal fibroblasts mdpi.comnih.gov |

Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression/Activity

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes involved in the inflammatory process. nih.govresearchgate.net COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. koreascience.kr iNOS produces large amounts of nitric oxide (NO), which can also contribute to inflammation and tissue damage. researchgate.net The expression of both COX-2 and iNOS is induced by pro-inflammatory stimuli. nih.gov

The inhibition of COX-2 and iNOS is a major target for anti-inflammatory drugs. Several flavonoids have been shown to inhibit the expression and/or activity of these enzymes. For instance, 3,5,7-trimethoxyflavone was found to suppress the expression of COX-2 in TNF-α-stimulated human dermal fibroblasts. mdpi.comnih.gov However, a study on a series of 5,7-dihydroxyflavones and their O-methylated analogs, including 5,7-dimethoxyflavones, found that they had negligible inhibitory activity against COX-2 catalyzed prostaglandin (B15479496) E2 production. koreascience.kr This suggests that the specific substitution pattern on the flavonoid backbone is critical for its activity against COX-2.

Attenuation of Inflammatory Mediators (e.g., Prostaglandin E2 (PGE2), Macrophage Inflammatory Protein-2 (MIP-2))

This compound has demonstrated notable anti-inflammatory properties through its ability to suppress key inflammatory mediators. Research on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) has shown that 5-hydroxy-7-methoxyflavone analogs can inhibit the production of Prostaglandin E2 (PGE2). koreascience.kr This effect is linked to the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins. koreascience.kr PGE2 is a well-established mediator of inflammation, contributing to symptoms like redness, pain, and swelling. mdpi.com

Furthermore, the broader class of flavonoids, to which this compound belongs, has been shown to reduce levels of Macrophage Inflammatory Protein-2 (MIP-2). mdpi.com MIP-2 is a chemokine responsible for recruiting neutrophils to sites of inflammation. mdpi.com The attenuation of both PGE2 and MIP-2 highlights the compound's potential to interfere with multiple pathways involved in the inflammatory cascade.

Modulation of Akt Signaling Pathway

The Akt signaling pathway is a pivotal regulator of numerous cellular functions, including cell survival, growth, and inflammation. Studies have identified that this compound can modulate this pathway, particularly in the context of its antiplatelet activity. The compound has been observed to inhibit the phosphorylation of Akt, a key activation step in the pathway. nih.govresearchgate.netresearchgate.netacs.org

This inhibition of Akt phosphorylation is a downstream consequence of the compound's interaction with Protease-Activated Receptor 4 (PAR4). nih.govresearchgate.netresearchgate.net By disrupting the PAR4 signaling cascade, this compound effectively dampens the pro-thrombotic signals that are transmitted through the Akt pathway. The modulation of Akt signaling is a significant aspect of the compound's biological effects.

Antithrombotic and Antiplatelet Mechanisms

Protease-Activated Receptor 4 (PAR4) Antagonism

A central mechanism for the antithrombotic and antiplatelet effects of 7,4'-dimethoxy-3-hydroxyflavone, a structurally similar flavonoid, is its antagonism of Protease-Activated Receptor 4 (PAR4). nih.govresearchgate.netresearchgate.netnih.gov PAR4 is a G protein-coupled receptor found on human platelets that plays a significant role in thrombin-induced platelet activation. nih.govresearchgate.netresearchgate.net Research has shown that this flavonoid acts as a PAR4 antagonist, blocking the receptor and preventing its activation by thrombin. nih.govresearchgate.netresearchgate.netnih.gov This antagonism effectively curtails the initiation of intracellular signaling that leads to platelet aggregation and the formation of blood clots.

Inhibition of Platelet Aggregation and Activation Markers (e.g., Glycoprotein IIb/IIIa (GPIIb/IIIa), P-selectin Secretion)

In line with its function as a PAR4 antagonist, 7,4'-dimethoxy-3-hydroxyflavone has been demonstrated to inhibit crucial markers of platelet activation and aggregation. The compound significantly reduces the activation of Glycoprotein IIb/IIIa (GPIIb/IIIa), a receptor on the surface of platelets that is essential for platelet aggregation through its binding to fibrinogen. nih.govresearchgate.netresearchgate.net

Moreover, this flavonoid has been found to suppress the secretion of P-selectin from activated platelets. nih.govresearchgate.netresearchgate.net P-selectin is an adhesion molecule that is moved to the platelet surface upon activation and facilitates the interaction of platelets with white blood cells and the endothelial lining of blood vessels, contributing to both thrombosis and inflammation. The inhibition of both GPIIb/IIIa activation and P-selectin secretion underscores the compound's potent antiplatelet capabilities.

Table 1: Effect of 7,4'-dimethoxy-3-hydroxyflavone on Platelet Aggregation and Activation Markers

| Marker | Effect | Reference |

|---|---|---|

| Glycoprotein IIb/IIIa (GPIIb/IIIa) Activation | Inhibition | nih.govresearchgate.netresearchgate.net |

Suppression of Beta-Arrestin Recruitment

Beta-arrestins are proteins that are recruited to activated G protein-coupled receptors like PAR4, where they play a role in receptor desensitization and signaling. It has been shown that 7,4'-dimethoxy-3-hydroxyflavone can suppress the recruitment of beta-arrestin to the activated PAR4 receptor. nih.govresearchgate.netresearchgate.net By interfering with this process, the compound further diminishes the signaling that occurs downstream of PAR4 activation, which adds to its antiplatelet effects. This suppression of beta-arrestin recruitment is a key feature of its mechanism as a PAR4 antagonist.

Reduction of Thrombus Formation under Arterial Shear Rate Conditions

The effectiveness of 7,4'-dimethoxy-3-hydroxyflavone as an antithrombotic agent has been confirmed under conditions that simulate blood flow in arteries. In ex vivo experiments using human whole blood, the compound was shown to significantly decrease the formation of thrombi on collagen-coated surfaces under arterial shear rates. nih.govresearchgate.netresearchgate.net This demonstrates that the antiplatelet effects seen in laboratory tests translate to a functional reduction in clot formation in a more physiologically relevant environment. The ability to prevent thrombosis under high shear stress highlights the potential of this flavonoid as an antithrombotic agent.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7,4'-dimethoxy-3-hydroxyflavone |

| 5-hydroxy-7-methoxyflavone |

| Prostaglandin E2 (PGE2) |

| Macrophage Inflammatory Protein-2 (MIP-2) |

| Glycoprotein IIb/IIIa (GPIIb/IIIa) |

| P-selectin |

| Beta-Arrestin |

| Lipopolysaccharide (LPS) |

| Cyclooxygenase-2 (COX-2) |

| Fibrinogen |

| Collagen |

| Thrombin |

Anti-neurodegenerative Mechanisms

Flavonoids, as a class of compounds, are investigated for their neuroprotective effects, which are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to activate pathways involved in neurogenesis and synaptogenesis. nih.gov The specific substitution patterns of hydroxyl and methoxy groups on the flavonoid scaffold play a significant role in these activities. nih.gov

Antimalarial Activity against Plasmodium falciparum

Flavonoids have been identified as a promising class of natural products with activity against the malaria parasite, Plasmodium falciparum. phcogrev.com Various strains of the parasite, including chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., W2, Dd2, K1) strains, are used to evaluate the efficacy of potential antimalarial compounds. mdpi.com While a broad range of flavonoids have shown antiplasmodial activity, the efficacy is highly dependent on their specific structure. uzh.chresearchgate.net For instance, some studies have shown that methylation of hydroxyl groups on the flavonoid skeleton can abolish most of the inhibitory activity against key P. falciparum enzymes like FabG, FabZ, and FabI. uzh.ch However, other research indicates that certain methoxylated flavones retain activity. Although specific data for this compound is not detailed in the provided search results, a related compound, 3,7-dimethoxy-5-hydroxyflavone (also known as Galangin 3,7-dimethyl ether), has been studied. researchgate.netchemspider.com

| Compound | Target Strain | IC50 Value | Reference |

|---|---|---|---|

| Sikokianin B | Chloroquine-resistant P. falciparum | 0.54 µg/mL | phcogrev.com |

| Lanaroflavone | Chloroquine-resistant P. falciparum | 0.20 µg/mL | phcogrev.com |

| Luteolin 7-O-β-d-glucopyranoside | K1 clone (multidrug resistant) | 5.4 µM | mdpi.com |

| Tectochrysin | K1 multidrug resistant strain | 7.8 µM | mdpi.com |

Enzyme Inhibition Kinetics and Mechanisms

Alpha-Glucosidase InhibitionAlpha-glucosidase inhibitors are a therapeutic approach for managing postprandial hyperglycemia in diabetes by delaying carbohydrate digestion.mdpi.comd-nb.infoFlavonoids are widely studied for their potential to inhibit this enzyme.jst.go.jpThe structure-activity relationship for α-glucosidase inhibition by flavonoids is complex. Generally, a hydroxyl group at the C3 position is considered crucial for potent inhibitory activity.jst.go.jpnih.govConversely, methoxylation and glycosylation of the flavonoid structure tend to reduce its inhibitory effect.mdpi.com

One study investigated the α-glucosidase inhibitory activity of compounds isolated from various plants, including 3,7-dimethoxy-5-hydroxyflavone. researchgate.net This compound is a structural isomer of this compound. The study reported its IC50 value, providing insight into its potential as an α-glucosidase inhibitor. researchgate.net The kinetics of inhibition by flavonoids can vary, with different compounds exhibiting competitive, non-competitive, or mixed-type inhibition. d-nb.info

| Compound | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 3,7-dimethoxy-5-hydroxyflavone | Data not specified in abstract | Not specified | researchgate.net |

| Kaempferol | Data available in full text | Mixed-type | d-nb.info |

| Astragalin | Data available in full text | Mixed-type | d-nb.info |

| Acarbose (Standard) | 110.48 (Ki value) | Competitive | d-nb.info |

Alpha-Amylase Inhibition

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates like starch into simpler sugars. The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. The potential of this compound to inhibit α-amylase can be inferred from structure-activity relationship (SAR) studies conducted on a variety of flavonoids.

General findings from flavonoid studies suggest that the structural features of the flavonoid backbone are significant for α-amylase inhibition. However, the presence of a hydroxyl group at the 3-position of the C ring, a key feature of this compound, has been reported in some studies to reduce the inhibitory activity against porcine pancreatic α-amylase. nih.govjst.go.jp In contrast, other structural elements common to flavonoids, such as the 2,3-double bond and the 5-hydroxyl group, are known to enhance inhibitory activity. nih.govjst.go.jp Given that this compound possesses a methoxy group at position 5 instead of a hydroxyl group, its inhibitory potential may be influenced differently.

While direct experimental data on the α-amylase inhibitory activity of this compound is not extensively available, studies on related methoxylated flavonoids provide some insight. For instance, various 3-methoxyflavones have shown inhibitory activity against porcine pancreas α-amylase. jst.go.jp The inhibitory mechanism of flavonoids against α-amylase is often found to be of a mixed or competitive type. nih.gov Molecular docking studies with other flavonoids have suggested that these molecules can bind near the active site of the enzyme, with hydrophobic interactions playing a significant role in the binding process. nih.gov

A systematic review of flavonoids as α-amylase inhibitors has highlighted that the activity of aglycone flavonoids is generally stronger than their glycoside counterparts. nih.gov This review also reinforces the observation that a 3-OH group can be detrimental to activity. nih.gov Therefore, it is plausible that this compound may not be a potent inhibitor of α-amylase due to its 3-hydroxy substituent. However, without direct experimental evidence, this remains a hypothesis based on the broader family of flavonoids.

Table 1: General Structure-Activity Relationships of Flavonoids as Alpha-Amylase Inhibitors

| Structural Feature | Effect on α-Amylase Inhibition | Reference |

| C2=C3 Double Bond | Enhances activity | nih.govjst.go.jp |

| C4-Keto Group | Favorable for activity | nih.gov |

| 3-Hydroxyl Group | May reduce or be detrimental to activity | nih.govjst.go.jpnih.gov |

| 5-Hydroxyl Group | Enhances activity | nih.govjst.go.jp |

| Hydroxylation of B Ring | Generally enhances activity | nih.govjst.go.jp |

| Glycosylation | Reduces activity compared to aglycone | nih.gov |

| Methoxylation | Variable effects, some 3-methoxyflavones show activity | jst.go.jp |

Superoxide (B77818) Dismutase (SOD) Activity Modulation

Superoxide dismutase (SOD) is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), playing a crucial role in protecting cells from oxidative damage. nih.gov Flavonoids have been shown to modulate SOD activity through various mechanisms, including direct scavenging of superoxide radicals (SOD-mimetic activity) or by upregulating the expression and activity of SOD enzymes. nih.govfrontiersin.org

The antioxidant potential of flavonoids is heavily influenced by their chemical structure, particularly the number and position of hydroxyl groups. nih.gov While extensive research exists on the antioxidant properties of various flavonoids, specific mechanistic studies on this compound's interaction with SOD are limited. However, general principles derived from flavonoid research can provide a basis for understanding its potential role.

Some flavonoids are known to act as SOD mimetics, directly catalyzing the dismutation of superoxide. nih.govwikipedia.org This activity is often associated with the presence of specific metal-coordinating functional groups. Synthetic compounds with SOD-mimetic activity have been developed, and their mechanisms often involve a redox-active metal center. wikipedia.orgplos.org It is conceivable that certain flavonoids could chelate metal ions and form complexes with SOD-like activity.

Furthermore, flavonoids can indirectly affect SOD activity by influencing cellular signaling pathways. For example, some flavonoids can enhance the activity and levels of antioxidant enzymes like SOD. mdpi.com This can occur through the activation of transcription factors, such as Nrf2, which regulate the expression of antioxidant genes. frontiersin.org

Studies on the related compound 5,7-dimethoxyflavone (lacking the 3-hydroxy group) have shown that it can induce the production of reactive oxygen species (ROS) in certain cancer cell lines, which is a pro-oxidant effect. caymanchem.comnih.gov This highlights the complexity of flavonoid bioactivity, which can be context-dependent. Conversely, flavonoid-rich extracts have demonstrated the ability to increase the activities of SOD in vivo. pfigueiredo.org For instance, a flavonoid fraction from Emilia sonchifolia was found to increase the activity of SOD in an animal model. wiley.com

Given the structural features of this compound, particularly the 3-hydroxyl group, it may possess direct radical scavenging properties. The B ring hydroxyl configuration is often cited as a key determinant of ROS scavenging, though substitutions on the A and C rings also play a role. nih.gov The methoxy groups at positions 5 and 7 might influence the compound's lipophilicity and cellular uptake, thereby affecting its ability to interact with intracellular targets like SOD.

Table 2: Potential Mechanisms of SOD Activity Modulation by Flavonoids

| Mechanism | Description | Potential Relevance to this compound | Reference |

| Direct Superoxide Scavenging (SOD-Mimetic) | The compound directly catalyzes the dismutation of superoxide radicals. | The flavonoid structure may allow for direct interaction with and neutralization of superoxide radicals. | nih.govwikipedia.org |

| Upregulation of SOD Enzyme Expression | The compound activates signaling pathways (e.g., Nrf2) that lead to increased synthesis of SOD enzymes. | As a flavonoid, it may possess the ability to modulate cellular signaling pathways related to antioxidant defense. | frontiersin.orgmdpi.com |

| Modulation of Endogenous SOD Activity | The compound may interact with SOD enzymes to enhance their catalytic activity. | Flavonoids have been shown to increase the activity of antioxidant enzymes. | pfigueiredo.orgwiley.com |

| Pro-oxidant Activity | Under certain conditions, the compound may contribute to the generation of reactive oxygen species. | The related 5,7-dimethoxyflavone has shown pro-oxidant effects in some contexts. | caymanchem.comnih.gov |

Structure Activity Relationship Sar Investigations

Impact of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Efficacy

The interplay between hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavone (B191248) nucleus is a key factor governing its biological activities.

The placement of hydroxyl and methoxy groups significantly impacts the antiproliferative potential of flavones. Research has highlighted the crucial role of specific hydroxylation patterns for cytotoxic activity against cancer cells.

Importance of 5,4'- and 3',4'-Dihydroxyl Moieties : Studies have revealed the importance of the 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus for antiproliferative activity. iiarjournals.orgiiarjournals.org For instance, the compound 5,3',4'-trihydroxyflavone (B192587) demonstrated the most potent activity against HL60 leukemia cells, followed by 5,4'-dihydroxyflavone. iiarjournals.orgiiarjournals.org This suggests a synergistic effect of these dihydroxy arrangements. iiarjournals.org The presence of an ortho-catechol group in the B-ring is considered a significant contributor to high antiproliferative activity. nih.gov

Influence of Methoxy Groups : The position of methoxy groups on the A-ring also has a considerable effect. 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org Interestingly, an increase in the number of methoxy groups on the B-ring tends to decrease antiproliferative activity. iiarjournals.org

| Compound | Substitution Pattern | Antiproliferative Activity (IC50, μM) on HL60 cells | Reference |

|---|---|---|---|

| 5,3',4'-trihydroxyflavone | 5-OH, 3'-OH, 4'-OH | 13 | iiarjournals.orgiiarjournals.org |

| 5,4'-dihydroxyflavone | 5-OH, 4'-OH | 28 | iiarjournals.orgiiarjournals.org |

| 5,4'-dimethoxyflavone | 5-OCH₃, 4'-OCH₃ | 36 | iiarjournals.orgiiarjournals.org |

| 5,3'-dimethoxyflavone | 5-OCH₃, 3'-OCH₃ | 46 | iiarjournals.orgiiarjournals.org |

| 5-methoxyflavone | 5-OCH₃ | 48 | iiarjournals.orgiiarjournals.org |

The antioxidant capacity of flavonoids is strongly dependent on the number and arrangement of hydroxyl groups.

Key Hydroxylation Patterns : The most effective antioxidant flavonoids typically possess a 3',4'-ortho-dihydroxyl group in the B-ring, a 2,3-double bond conjugated with a 4-keto group in the C-ring, and a hydroxyl group at the C3 position. researchgate.netresearchgate.net The hydroxyl groups on the B-ring are particularly crucial for scavenging reactive oxygen and nitrogen species. mdpi.com Flavan-3-ols and flavon-3-ols with a 3',4'-catechol feature exhibit potent antioxidant activity. nih.gov

Role of C3, C5, and C7 Hydroxylations : Hydroxyl groups at the C5 and C7 positions of the A-ring, in conjunction with a hydroxyl group at C3', also play a significant role in antioxidant activity. mdpi.comnih.gov Flavones with hydroxyl groups at C3, C5, and C7 demonstrate a strong antioxidant effect. mdpi.com The presence of a 3-OH group, in general, enhances antioxidant potential. acs.org

Impact of Methoxy Groups : Generally, the O-methylation of hydroxyl groups on flavonoids leads to a decrease in their radical scavenging capacity. nih.gov

| Structural Feature | Impact on Antioxidant Efficacy | Reference |

|---|---|---|

| 3',4'-ortho-dihydroxyl group (B-ring) | Determinant for high antioxidant capacity | researchgate.net |

| C3, C5, C7 Hydroxylations | Strong antioxidant effect | mdpi.com |

| Ring B Hydroxylations | Increases antioxidant activity as the number of hydroxyl groups increases | researchgate.net |

| O-methylation of hydroxyl groups | Generally decreases radical scavenging capacity | nih.gov |

The substitution pattern of flavonoids also dictates their anti-inflammatory properties.

Favorable Substitutions : A C2-C3 double bond and hydroxyl groups at the C3' and C4' positions are shown to promote anti-inflammatory activity. nih.gov The presence of a methoxy group at the C7 position, as well as a hydroxyl group at C3', can enhance anti-inflammatory effects. mdpi.comnih.gov Some studies also suggest that methoxy groups at the C5 and C7 positions contribute to this activity. mdpi.comnih.gov

Unfavorable Substitutions : Conversely, hydroxyl groups at the C8 and C5' positions and a methoxy group on C4' have been found to attenuate anti-inflammatory activity. nih.gov Substitution at the C3 position of the C-ring can also decrease the anti-inflammatory action of flavonoids. mdpi.comsemanticscholar.org

| Substituent/Feature | Effect on Anti-inflammatory Response | Reference |

|---|---|---|

| C7 Methoxy group | Enhances activity | mdpi.comnih.gov |

| C3' Hydroxyl group | May enhance activity | mdpi.comnih.gov |

| 3',5'-Dimethoxy group | Substitution of methoxy groups in the B-ring can reduce activity | mdpi.comsemanticscholar.org |

| 4'-Hydroxyl group | Promotes activity | nih.gov |

The ability of flavonoids to interact with DNA is influenced by specific hydroxyl substitutions.

Importance of C7 and 5,7-Dihydroxyl Groups : Hydroxyl groups have been identified as important for DNA binding. iiarjournals.org Specifically, the 7-position, as seen in 7-hydroxyflavone (B191518), and the 5,7-dihydroxy arrangement in chrysin (B1683763), are most relevant for binding to the DNA double helix. iiarjournals.org Substitution of these hydroxyl groups, for instance with methoxy groups as in 7-methoxyflavone and 5,7-dimethoxyflavone (B190784), leads to a reduction in the DNA binding constant. iiarjournals.org

Certain substituents have been consistently shown to augment the biological activities of flavonoids.

The 3-OH Group : The hydroxyl group at the C3 position is critical for various biological effects. In 3-hydroxy-3',4'-dimethoxyflavone, the 3-OH group is noted to enhance its interaction with cellular targets. It is also a key feature for high antioxidant activity, especially when combined with a 3',4'-catechol structure in the B-ring. nih.gov